molecular formula C19H16ClNO B1452720 6,8-Dimethyl-2-(3-methylphenyl)quinoline-4-carbonyl chloride CAS No. 1160254-91-0

6,8-Dimethyl-2-(3-methylphenyl)quinoline-4-carbonyl chloride

Cat. No. B1452720
M. Wt: 309.8 g/mol
InChI Key: GKMNHJPUYRMHRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,8-Dimethyl-2-(3-methylphenyl)quinoline-4-carbonyl chloride (6,8-DMQ-4-CC) is a chemical compound that belongs to a family of quinoline derivatives. It has a wide range of applications in scientific research, such as its use as a reagent in organic synthesis, and its potential use in drug discovery. This article will discuss the synthesis method of 6,8-DMQ-4-CC, its scientific research applications, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions for its use.

Scientific Research Applications

Synthesis and Chemical Transformations

  • Heterocyclic Compounds Synthesis : A study by Suschitzky, Wakefield, and Whittaker (1975) explores the synthesis of heterocyclic compounds, including 4-quinolone derivatives, which are structurally related to 6,8-Dimethyl-2-(3-methylphenyl)quinoline-4-carbonyl chloride. The research details the condensation reactions and subsequent cyclization processes to produce these compounds (Suschitzky, Wakefield, & Whittaker, 1975).

  • Formation of Quinolines : Kinoshita et al. (1980) describe a reaction involving dimethylsulfonium acetylcarbamoylmethylide with quinoline 1-oxide, leading to the formation of 6-methyl-5-methylthio-2-[2(1H)-quinolylidene]methyl-1, 3-oxazin-4-one. This study contributes to the understanding of reactions forming quinoline derivatives (Kinoshita et al., 1980).

Pharmaceutical and Biological Research

  • Potential Chemosensors : Research by Hranjec et al. (2012) investigates the synthesis and spectroscopic study of benzimidazo[1,2-a]quinoline derivatives, focusing on their potential as chemosensors for different cations. The study includes the analysis of the molecular structure and interaction with metal chloride salts (Hranjec et al., 2012).

  • Antitubercular Agents : Kantevari et al. (2011) discuss the synthesis of pyridines and dihydro-6H-quinolin-5-ones, evaluating their in vitro antimycobacterial activity. This research highlights the pharmaceutical potential of quinoline derivatives in treating tuberculosis (Kantevari et al., 2011).

properties

IUPAC Name

6,8-dimethyl-2-(3-methylphenyl)quinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO/c1-11-5-4-6-14(8-11)17-10-16(19(20)22)15-9-12(2)7-13(3)18(15)21-17/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKMNHJPUYRMHRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC3=C(C=C(C=C3C(=C2)C(=O)Cl)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,8-Dimethyl-2-(3-methylphenyl)quinoline-4-carbonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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